molecular formula C2N2NiS2 B1234038 Nickel thiocyanate CAS No. 13689-92-4

Nickel thiocyanate

Cat. No.: B1234038
CAS No.: 13689-92-4
M. Wt: 174.86 g/mol
InChI Key: ALYMILAYQDOMFU-UHFFFAOYSA-L
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Description

Nickel thiocyanate is a coordination polymer with the chemical formula Ni(SCN)₂. It is a green-brown solid that was first structurally characterized in 1982. The compound consists of two-dimensional sheets held together by Van der Waals forces, and it belongs to the mercury thiocyanate structure type. Each nickel ion is octahedrally coordinated by four sulfur atoms and two nitrogen atoms from the thiocyanate ligands .

Mechanism of Action

Target of Action

Nickel Thiocyanate primarily targets the nickel atom in its complexes . The nickel atom is octahedrally coordinated with two thiocyanate N atoms but with a different number of isonicotinamide N and water O atoms . This coordination is crucial for the compound’s function and interaction with its environment.

Mode of Action

This compound interacts with its targets through a process known as coordination . In all complexes, the nickel atom is octahedrally coordinated with two thiocyanate N atoms . The coordination can vary depending on the number of isonicotinamide N and water O atoms . This interaction results in changes in the compound’s structure and function.

Biochemical Pathways

This compound affects the biochemical pathways involved in the formation of its complexes. The compound’s interaction with its targets influences the formation of these complexes, which are crucial for its function

Pharmacokinetics

It’s known that the compound’s stoichiometry can be altered based on different ligand affinities towards nickel . The concentration of isonicotinamide strongly influences the number of coordinated isn ligands .

Result of Action

The result of this compound’s action is the formation of various complexes, which are characterized by different structures and functions . These complexes are formed as a compromise between the nucleation process, reactant ratios, ligand affinities, and intermolecular interactions in the crystal packing .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the concentration of isonicotinamide in the environment can strongly influence the number of coordinated isn ligands . Additionally, the compound’s action can be affected by the presence of other substances in the environment, such as other ligands or co-crystallized moieties .

Biochemical Analysis

Biochemical Properties

Nickel thiocyanate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One of the key interactions is with urease, an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide. Nickel ions, including those from this compound, are essential cofactors for urease activity . Additionally, this compound can interact with other nickel-dependent enzymes such as [NiFe]-hydrogenase and carbon monoxide dehydrogenase, which are involved in energy metabolism and gas sensing . These interactions are primarily mediated through the binding of nickel ions to the active sites of these enzymes, facilitating their catalytic functions.

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to this compound can lead to changes in the expression of genes involved in metal ion transport and detoxification . This compound can also disrupt cellular redox balance, leading to oxidative stress and potential damage to cellular components . Furthermore, this compound has been shown to interfere with the normal functioning of mitochondria, affecting cellular energy production and metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. This compound can bind to proteins and enzymes, altering their structure and function. For example, the binding of nickel ions from this compound to the active sites of enzymes can either inhibit or activate their catalytic activity . This compound can also induce conformational changes in proteins, affecting their stability and interactions with other biomolecules . Additionally, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially under acidic or oxidative environments . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential chronic effects on cellular function, including persistent oxidative stress and alterations in cellular metabolism . These temporal effects highlight the importance of considering the stability and degradation of this compound in experimental designs.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can act as a micronutrient, supporting the activity of nickel-dependent enzymes and promoting normal cellular functions . At higher doses, this compound can become toxic, leading to adverse effects such as oxidative stress, inflammation, and tissue damage . Studies have identified threshold effects, where the toxicity of this compound becomes apparent only above certain concentration levels . These findings underscore the need for careful dosage considerations in experimental and therapeutic applications of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to metal ion metabolism and detoxification. The compound can interact with enzymes such as thiocyanate hydrolase, which catalyzes the conversion of thiocyanate to carbonyl sulfide and cyanate . This interaction is crucial for the detoxification of thiocyanate and the maintenance of cellular redox balance . Additionally, this compound can influence metabolic fluxes by modulating the activity of key enzymes in energy metabolism and biosynthetic pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. Nickel ions from this compound are transported across cell membranes by high-affinity nickel transporters, such as the nickel/cobalt transporter (NiCoT) family . These transporters facilitate the uptake and distribution of nickel ions to various cellular compartments, ensuring their availability for biochemical reactions . The localization and accumulation of this compound within cells are influenced by its interactions with binding proteins and other cellular components .

Subcellular Localization

This compound exhibits specific subcellular localization patterns that affect its activity and function. The compound is primarily localized in the vacuoles and cytoplasm of cells, where it forms complexes with organic acids and other ligands . This subcellular localization is essential for the detoxification and sequestration of nickel ions, preventing their toxic effects on cellular components . Additionally, this compound can be targeted to specific organelles through post-translational modifications and targeting signals, ensuring its proper distribution and function within cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: Nickel thiocyanate can be synthesized via salt metathesis. One common method involves reacting methanolic solutions of potassium thiocyanate and nickel(II) perchlorate hexahydrate. The precipitated potassium perchlorate is filtered off, and the methanol is removed to yield pure microcrystalline this compound .

Another method involves treating a solution of nickel(II) chloride or nickel(II) nitrate in acetic acid with a solution of ammonium thiocyanate in the same solvent at room temperature. The product is then filtered, washed, and dried .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis, involving the reaction of nickel salts with thiocyanate salts under controlled conditions to ensure purity and yield.

Chemical Reactions Analysis

Types of Reactions: Nickel thiocyanate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different nickel compounds.

    Reduction: It can be reduced under specific conditions to yield nickel metal or other nickel-containing compounds.

    Substitution: this compound can participate in substitution reactions where the thiocyanate ligands are replaced by other ligands.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as hydrogen gas or sodium borohydride can be used.

    Substitution: Ligands like phosphines, amines, and other donor molecules can replace thiocyanate under appropriate conditions.

Major Products:

Scientific Research Applications

Nickel thiocyanate has several scientific research applications:

Comparison with Similar Compounds

Nickel thiocyanate can be compared with other nickel halides and thiocyanates:

This compound is unique due to its specific coordination environment and its ability to form stable complexes with a variety of ligands, making it versatile for different applications.

Properties

IUPAC Name

nickel(2+);dithiocyanate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2CHNS.Ni/c2*2-1-3;/h2*3H;/q;;+2/p-2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALYMILAYQDOMFU-UHFFFAOYSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)[S-].C(#N)[S-].[Ni+2]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2N2NiS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30929573
Record name Nickel(2+) thiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30929573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.86 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13689-92-4
Record name Nickel(2+) thiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30929573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Nickel dithiocyanate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.033.808
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Nickel thiocyanate

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